

# The Foretinib Component of SJF-8240: A Technical Guide

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Compound of Interest		
Compound Name:	SJF-8240	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of foretinib, a multi-kinase inhibitor, and its integral role as the targeting component of the SJF-8240 PROTAC® (Proteolysis Targeting Chimera). SJF-8240 leverages the specific binding affinity of foretinib for the c-MET receptor tyrosine kinase to induce its targeted degradation. This document details the mechanism of action of both foretinib and SJF-8240, presents key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

## Foretinib: A Multi-Kinase Inhibitor

Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets are the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[1][2] Foretinib also demonstrates inhibitory activity against other RTKs, including RON, TIE-2, AXL, and FLT-3.[3] By binding to the kinase domain of these receptors, foretinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and migration. [1][2][4]

## SJF-8240: A Foretinib-Based PROTAC®



**SJF-8240** is a PROTAC® that consists of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This bifunctional molecule is designed to induce the degradation of the c-MET protein.[5][6] The foretinib component of **SJF-8240** binds to the c-MET receptor, while the VHL ligand recruits the VHL E3 ligase. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1][7] This degradation mechanism offers a distinct advantage over simple inhibition, as it can lead to a more sustained and potent suppression of c-MET signaling. **SJF-8240** has been shown to effectively degrade c-MET, including exon-14-deleted mutants, inhibit agonist-driven AKT phosphorylation, and suppress the proliferation of cancer cells.[5]

# **Quantitative Data**

**Foretinib Kinase Inhibition Profile** 

Kinase	IC50 (nM)
c-MET	0.4
KDR (VEGFR2)	0.9
RON	3
AXL	-
TIE-2	-
FLT-3	-
c-Kit	-
PDGFRβ	-

Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature.

# **Foretinib Anti-Proliferative Activity**



Cell Line	Cancer Type	IC50 (μM)
MKN-45	Gastric Adenocarcinoma	~0.1
KATO-III	Gastric Adenocarcinoma	~0.1
SNU-1	Gastric Adenocarcinoma	>1
Capan-2	Pancreatic Cancer	~5
Panc-1	Pancreatic Cancer	>5
Mia-Paca-2	Pancreatic Cancer	>5
T98G	Glioblastoma	4.66 ± 0.29
U87MG	Glioblastoma	29.99 ± 1.31

**SJF-8240** Anti-Proliferative Activity

Cell Line	Cancer Type	IC50 (nM)
GTL16	Gastric Carcinoma	66.7

# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is used to assess the effect of foretinib or **SJF-8240** on the metabolic activity of cancer cells, which is an indicator of cell viability.

#### Materials:

- · 96-well flat-bottom microplates
- · Cancer cell lines of interest
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Foretinib or SJF-8240 stock solution (in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8][9]

# Western Blot Analysis for c-MET Degradation

This protocol is used to detect the levels of c-MET protein in cells following treatment with **SJF-8240** to assess protein degradation.

#### Materials:

6-well plates



- · Cancer cell lines of interest
- Complete cell culture medium
- SJF-8240 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-c-MET, anti-β-actin)
- · HRP-conjugated secondary antibodies
- ECL chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of **SJF-8240** for the desired time (e.g., 6, 12, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
- SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the



proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-c-MET antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software.[10][11]

## **AKT Phosphorylation Assay (via Western Blot)**

This protocol is used to assess the effect of foretinib or **SJF-8240** on the phosphorylation of AKT, a downstream effector of c-MET signaling.

#### Materials:

- Same as Western Blot Analysis, with the addition of:
- Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)
- HGF (Hepatocyte Growth Factor)

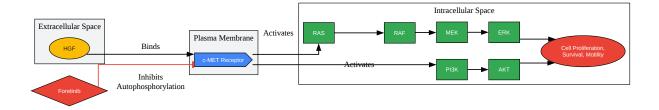
#### Procedure:

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the
cells for 16-24 hours. Pre-treat with foretinib or SJF-8240 for a specified time, then stimulate
with HGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.



- Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer: Follow steps 2-4 from the Western Blot protocol.
- Immunoblotting:
  - Block the membrane and incubate with the primary anti-phospho-AKT antibody.
  - Follow the washing and secondary antibody incubation steps.
- Detection and Analysis: Detect the signal as described previously. Strip the membrane and re-probe with an anti-total-AKT antibody to normalize for protein loading.[12]

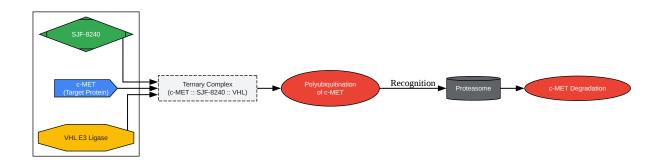
### **Visualizations**



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Caption: Foretinib inhibits HGF-induced c-MET signaling pathways.

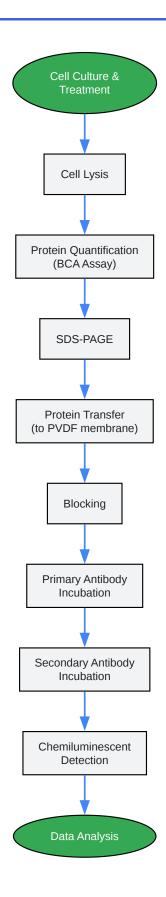




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Caption: Mechanism of action for the SJF-8240 PROTAC.





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Caption: Experimental workflow for Western blot analysis.



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